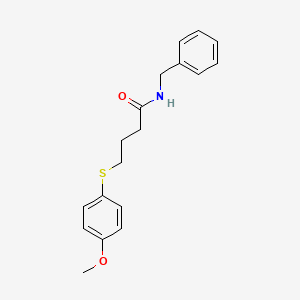
N-benzyl-4-((4-methoxyphenyl)thio)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-((4-methoxyphenyl)thio)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a methoxyphenyl group, and a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-((4-methoxyphenyl)thio)butanamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-methoxyphenylthiol and a suitable butanoyl chloride derivative under basic conditions to form the thioether linkage.
Amidation Reaction: The resulting thioether is then reacted with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-benzyl-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-benzyl-4-((4-methoxyphenyl)thio)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme-substrate interactions and other biochemical processes.
作用机制
The mechanism of action of N-benzyl-4-((4-methoxyphenyl)thio)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-benzyl-4-(4-methoxyphenyl)butanamide: Similar structure but lacks the thioether linkage.
N-benzyl-4-(4-ethoxyphenyl)butanamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-benzyl-4-((4-methoxyphenyl)thio)butanamide is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties compared to its analogs
生物活性
N-benzyl-4-((4-methoxyphenyl)thio)butanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a benzyl group, a butanamide backbone, and a methoxyphenyl thioether moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The methoxyphenyl and thioether groups enhance binding affinity and selectivity towards these targets. The compound may exert its effects through:
- Inhibition of Enzyme Activity: Compounds with similar structures have shown potential in inhibiting key enzymes involved in disease processes.
- Modulation of Receptor Signaling: Interaction with various receptors can lead to altered signaling pathways, impacting cellular functions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. A notable study assessed its effects on human breast cancer cells (MCF-7). The compound demonstrated cytotoxic effects, leading to reduced cell viability.
Case Study: MCF-7 Cell Line
- IC50 Value: The half-maximal inhibitory concentration (IC50) for MCF-7 cells was determined to be approximately 25 µM after 48 hours of treatment.
- Mechanism: Apoptotic pathways were activated, as evidenced by increased levels of caspase-3 and PARP cleavage.
Research Findings
- Antimicrobial Activity: A study published in 2023 highlighted the compound's effectiveness against multidrug-resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Studies: Recent investigations have shown that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways .
- Synergistic Effects: Combinations with other known anticancer agents have been explored, revealing enhanced efficacy when used together.
属性
IUPAC Name |
N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-16-9-11-17(12-10-16)22-13-5-8-18(20)19-14-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBSHIPOLOTVFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














